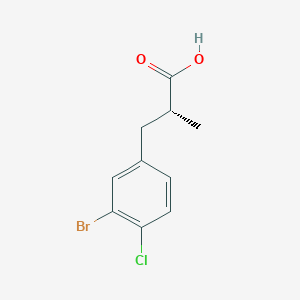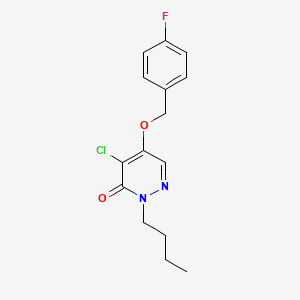
Lithium4-methoxypyrimidine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-methoxypyridine-4-sulfinate, with the chemical formula C₆H₈LiNO₃S, is a coordination compound containing lithium ions and a pyridine derivative. It is also known by its CAS number: 2193067-14-8 . This compound plays a significant role in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes:
The synthetic route for lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction proceeds as follows:
2-methoxypyridine-4-sulfonic acid+lithium hydroxide (or lithium carbonate)→lithium 2-methoxypyridine-4-sulfinate
Reaction Conditions:
The reaction typically occurs in a solvent such as water or an organic solvent. The temperature and reaction time may vary depending on the specific conditions used.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Lithium 2-methoxypyridine-4-sulfinate can undergo various reactions:
Oxidation: It may participate in oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the sulfinate group could yield the corresponding sulfide.
Substitution: The sulfinate group can be substituted by other nucleophiles.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Lithium 2-methoxypyridine-4-sulfinate finds applications in:
Organic Synthesis: As a versatile reagent in the preparation of various organic compounds.
Catalysis: It may serve as a ligand in transition metal catalysis.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Mechanism of Action
The exact mechanism by which lithium 2-methoxypyridine-4-sulfinate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While there are no direct analogs, similar sulfinate compounds exist, such as other pyridine-based sulfinate derivatives. lithium 2-methoxypyridine-4-sulfinate stands out due to its specific structure and reactivity.
Properties
Molecular Formula |
C5H5LiN2O3S |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;4-methoxypyrimidine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YUOFAJSQFZYYTC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NC(=NC=C1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





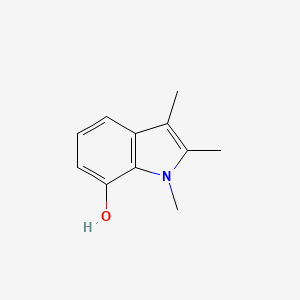
![2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)
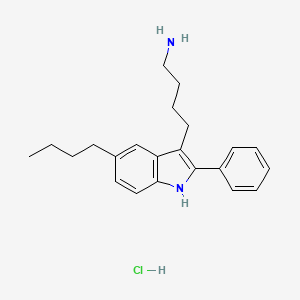
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
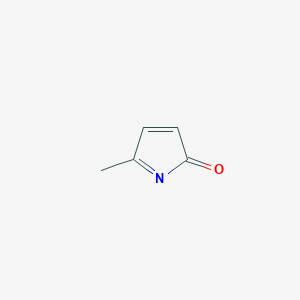
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)
